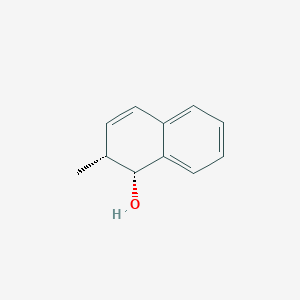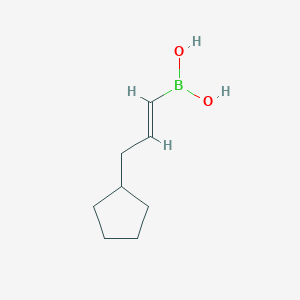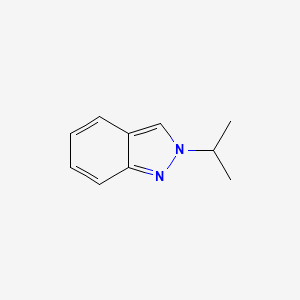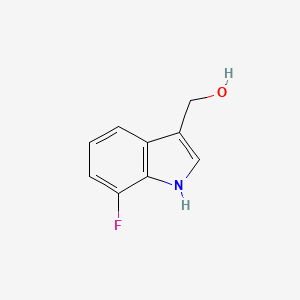![molecular formula C9H16N2 B15072051 6,7-Diazadispiro[3.0.4~5~.2~4~]undecane CAS No. 90845-75-3](/img/structure/B15072051.png)
6,7-Diazadispiro[3.0.4~5~.2~4~]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diazadispiro[3042]undecane is a chemical compound with the molecular formula C9H16N2 It is characterized by its unique spirocyclic structure, which includes two nitrogen atoms within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diazadispiro[3.0.4.2]undecane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic rings.
Industrial Production Methods
Industrial production of 6,7-Diazadispiro[3.0.4.2]undecane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Diazadispiro[3.0.4.2]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Applications De Recherche Scientifique
6,7-Diazadispiro[3.0.4.2]undecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Diazadispiro[3.0.4.2]undecane involves its interaction with specific molecular targets. The nitrogen atoms within the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological pathways, making the compound of interest in drug development and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Diazadispiro[2.1.4.2]undecane
- 1,7-Dioxaspiro[5.5]undecane
Uniqueness
6,7-Diazadispiro[3.0.4.2]undecane is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and physical properties.
Propriétés
Numéro CAS |
90845-75-3 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
6,7-diazadispiro[3.0.45.24]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8(3-1)4-5-9(8)6-7-10-11-9/h10-11H,1-7H2 |
Clé InChI |
QHZQHUYMLNVCOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC23CCNN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
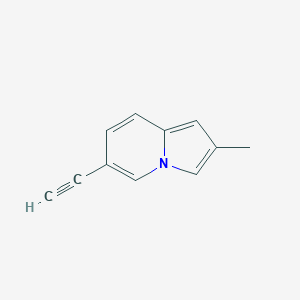

![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

